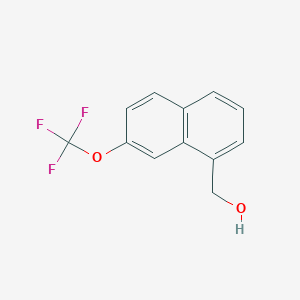

2-(Trifluoromethoxy)naphthalene-8-methanol

Description

Significance of Fluorinated Naphthalene (B1677914) Derivatives in Chemical Synthesis

Fluorinated naphthalene derivatives are a class of compounds with significant utility in both medicinal chemistry and materials science. ontosight.ai The incorporation of fluorine or fluorine-containing groups, such as the trifluoromethoxy (-OCF₃) group, into the naphthalene core can dramatically alter the parent molecule's physicochemical properties. ontosight.aicas.cn

Key property modifications include:

Increased Lipophilicity: Fluorination often enhances a molecule's ability to pass through biological membranes, a crucial factor in drug design. ontosight.ai

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making fluorinated compounds resistant to metabolic degradation and thereby increasing their in vivo half-life.

Modulation of Electronic Properties: The high electronegativity of fluorine can influence the electron distribution within the naphthalene ring system, affecting reactivity and intermolecular interactions. cas.cn For example, attaching electron-withdrawing groups like fluorine to the core of naphthalene diimides (NDIs) can lower the molecule's LUMO (Lowest Unoccupied Molecular Orbital) energy level, which is advantageous for creating stable n-type organic semiconductors. nih.govresearchgate.net

Unique Photophysical Properties: Fluorinated naphthalene diimides have been shown to exhibit high fluorescence quantum yields and exceptional photostability, making them candidates for single-molecule labeling applications. dntb.gov.ua

These altered properties make fluorinated naphthalenes valuable precursors and final products for pharmaceuticals, agrochemicals, and advanced materials like organic field-effect transistors (OFETs). ontosight.ainih.gov

Rationale for Research on 2-(Trifluoromethoxy)naphthalene-8-methanol Architectures

The specific substitution pattern of this compound provides a strong rationale for its synthesis and study. The molecule is a peri-substituted naphthalene, meaning it has substituents at the 1- and 8-positions (or in this case, the 8-position is substituted). wikipedia.org Due to the rigid geometry of the naphthalene skeleton, these peri-substituents are held in close proximity, approximately 2.5 Å apart. wikipedia.orgst-andrews.ac.uk This enforced closeness can lead to unique intramolecular interactions and reactivity.

The key structural features and the research rationale they inspire are:

The Naphthalene Scaffold: Provides a rigid, planar, and well-defined aromatic core. mdpi.com

The 2-(Trifluoromethoxy) Group: The -OCF₃ group is a well-known lipophilic hydrogen bond acceptor and is often used as a bioisostere for other functional groups in drug design. Its strong electron-withdrawing nature can influence the reactivity of the naphthalene ring.

The 8-(Methanol) Group: The primary alcohol (-CH₂OH) at the 8-position is a versatile functional handle. sigmaaldrich.comontosight.ai It can be readily oxidized to an aldehyde or carboxylic acid, or converted into a variety of other functional groups, serving as a key connection point for building more complex molecules.

Peri-Substitution: The spatial relationship between the trifluoromethoxy group's influence on the ring and the methanol (B129727) group at the 8-position could be exploited to direct further reactions or to create unique molecular clefts for applications in host-guest chemistry or catalysis. st-andrews.ac.uk The synthesis of such peri-substituted naphthalenes can be challenging, often requiring specialized methods beyond standard Friedel-Crafts reactions due to steric hindrance.

This combination makes this compound a valuable synthetic intermediate. It provides a platform for creating a library of complex molecules where the properties can be systematically tuned by modifying the methanol group, while the trifluoromethoxy group provides stable, desirable physicochemical properties.

Table 1: Comparison of Key Structural Features and Their Synthetic Implications

| Structural Feature | Position | Property Conferred | Rationale for Research Interest |

|---|---|---|---|

| Naphthalene Core | - | Rigid, aromatic, planar structure | Well-defined scaffold for predictable 3D geometry. |

| Trifluoromethoxy | 2 | High lipophilicity, metabolic stability, electron-withdrawing | Enhancing drug-like properties; tuning electronic character. ontosight.ai |

| Methanol | 8 | Reactive functional group (hydroxyl) | Versatile handle for further chemical modification and elaboration. sigmaaldrich.com |

| Peri-arrangement | 1,8-positions | Enforced spatial proximity of substituents | Potential for unique intramolecular interactions, catalysis, and novel reactivity. wikipedia.orgst-andrews.ac.uk |

Overview of Research Trajectories for Complex Organofluorine Compounds

The study of molecules like this compound fits into broader trends in organofluorine chemistry, which is a rapidly advancing field. numberanalytics.commdpi.com Given that organofluorine compounds are extremely rare in nature, their availability relies almost entirely on synthetic chemistry. cas.cn

Current and future research trajectories in this area include:

Development of Novel Fluorinating and Fluoroalkylation Reagents: A primary focus is the creation of new reagents that are safer, more efficient, and more selective. numberanalytics.commdpi.com This includes moving towards more sustainable and environmentally friendly fluorination methods. numberanalytics.com

Late-Stage Functionalization: There is a high demand for methods that allow for the introduction of fluorine or fluorinated groups at a late stage in a synthetic sequence. This strategy avoids the need to carry fluorinated building blocks through many steps and allows for the rapid generation of diverse analogues of complex molecules. cas.cn

Catalytic and Asymmetric Fluorination: The use of catalysts, including transition metals and organocatalysts, to achieve selective and stereoselective fluorinations is a major area of innovation. numberanalytics.commdpi.com

Applications in Materials Science: The unique electronic and photophysical properties of organofluorine compounds are being exploited to develop new materials for electronics, such as semiconductors, and for optical applications. nih.govresearchgate.netacs.org

Pharmaceutical and Agrochemical Discovery: Approximately 20% of all pharmaceuticals contain fluorine, and this number continues to grow. cas.cnnih.gov Research is focused on synthesizing novel fluorinated scaffolds to explore new biological activities. nih.gov

The synthesis and potential applications of this compound are emblematic of these trends, providing a specialized building block for the construction of advanced, functional organofluorine molecules.

Table 2: Key Research Trends in Organofluorine Chemistry

| Research Trajectory | Description | Significance |

|---|---|---|

| Sustainable Methods | Developing fluorinating agents from renewable sources and using more efficient processes like flow chemistry. numberanalytics.com | Reduces the environmental impact associated with traditional, often harsh, fluorination reagents. |

| New Synthetic Methods | Discovery of novel reactions, including those involving fluorinated radicals and electrochemical fluorination. mdpi.com | Expands the toolbox for creating previously inaccessible complex fluorinated molecules. |

| Catalysis | Use of metal catalysts or organocatalysts to achieve high selectivity and efficiency in fluorination reactions. cas.cnnumberanalytics.com | Enables precise control over the placement of fluorine atoms, including in asymmetric synthesis. |

| Bioactive Compounds | Synthesis of new fluorinated molecules as candidates for pharmaceuticals and agrochemicals. mdpi.comnih.gov | Leverages fluorine's unique properties to improve efficacy, metabolic stability, and bioavailability. |

| Advanced Materials | Application of fluorinated compounds in organic electronics (e.g., OFETs) and as specialized solvents or additives. nih.govmdpi.com | Creates materials with enhanced stability, performance, and unique electronic properties. |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H9F3O2 |

|---|---|

Molecular Weight |

242.19 g/mol |

IUPAC Name |

[7-(trifluoromethoxy)naphthalen-1-yl]methanol |

InChI |

InChI=1S/C12H9F3O2/c13-12(14,15)17-10-5-4-8-2-1-3-9(7-16)11(8)6-10/h1-6,16H,7H2 |

InChI Key |

JBDJCNIYVCNXCR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)OC(F)(F)F)C(=C1)CO |

Origin of Product |

United States |

Synthetic Methodologies for 2 Trifluoromethoxy Naphthalene 8 Methanol and Analogues

Retrosynthetic Analysis of the 2-(Trifluoromethoxy)naphthalene-8-methanol Scaffold

A plausible retrosynthetic analysis of this compound begins with disconnecting the C8-methanol group. This leads to an 8-functionalized-2-(trifluoromethoxy)naphthalene intermediate. The hydroxymethyl group can be installed from a variety of precursors, such as a carboxylic acid, an aldehyde, or a halide. For instance, an 8-formyl or 8-carboxy group can be reduced to the corresponding alcohol.

The next key disconnection involves the introduction of the trifluoromethoxy group at the C2 position. This can be envisioned to occur from a 2-hydroxy-naphthalene precursor through a trifluoromethoxylation reaction. Alternatively, a nucleophilic substitution on a 2-halo-naphthalene with a trifluoromethoxide source could be a viable route.

The core naphthalene (B1677914) scaffold with the required substitution pattern can be constructed through various methods, including annulation reactions or functionalization of a pre-existing naphthalene core. A possible starting material could be a suitably substituted naphthalene derivative that allows for the sequential introduction of the trifluoromethoxy and methanol (B129727) functionalities in a regioselective manner.

Figure 1: Retrosynthetic Pathways for this compound

Palladium-Catalyzed Cross-Coupling Reactions in Naphthalene Synthesis

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds, offering high efficiency and functional group tolerance. mdpi.com These reactions are fundamental to constructing the substituted naphthalene core.

Suzuki-Miyaura Coupling Applications

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with an organohalide or triflate. nih.gov This reaction is highly effective for the arylation of naphthalene scaffolds. For the synthesis of analogues of this compound, a key step could involve coupling an arylboronic acid with a suitably functionalized bromonaphthalene or naphthyl triflate.

Research has demonstrated the chemoselective nature of Suzuki-Miyaura reactions on di-functionalized naphthalenes. For instance, in substrates like 2-bromo-1-(trifluoromethanesulfonyloxy)naphthalene, the coupling reaction occurs with excellent selectivity at the more reactive bromide position, leaving the triflate group available for subsequent transformations. researchgate.net The reaction's regioselectivity can be influenced by both steric and electronic factors. In dihalogenated trifluoromethyl-benzenes, which are analogous to a substituted naphthalene system, Suzuki-Miyaura coupling has been shown to proceed with high site selectivity, often favoring the sterically less hindered position. researchgate.net However, electronic effects from substituents like the trifluoromethyl group can direct the reaction to a sterically more hindered but electronically deficient position. researchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling on Naphthalene and Related Aromatic Systems

| Aryl Halide/Triflate | Boronic Acid/Ester | Catalyst/Ligand | Base | Yield | Reference |

|---|---|---|---|---|---|

| 2-Bromo-1-(trifluoromethanesulfonyloxy)naphthalene | Arylboronic acids | Pd(PPh₃)₄ | Na₂CO₃ | Varies | researchgate.net |

| 1,4-Dibromo-2-(trifluoromethyl)benzene | Arylboronic acids | Pd(PPh₃)₄ | Na₂CO₃ | Good to excellent | researchgate.net |

| N,N'-bis(2-ethylhexyl)-2,6-dibromo-naphthalenediimide | Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | 83% | nih.gov |

Buchwald-Hartwig Amination Strategies

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the synthesis of C-N bonds, enabling the coupling of amines with aryl halides or triflates. wikipedia.org This reaction has become a primary method for preparing arylamines, which are prevalent in pharmaceuticals. organic-chemistry.orglibretexts.org For the synthesis of analogues of this compound, this methodology could be employed to introduce nitrogen-containing substituents onto the naphthalene ring.

The reaction mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the arylamine product. wikipedia.org The choice of ligand is crucial for the success of the reaction, with various generations of phosphine (B1218219) ligands developed to improve catalyst efficiency and substrate scope. Bidentate phosphine ligands like BINAP and DPPPFe have proven effective for coupling primary amines. wikipedia.org

While specific examples on a 2-(trifluoromethoxy)naphthalene core are sparse, the reaction has been successfully applied to a wide range of (hetero)aryl chlorides and bromides under various conditions, including solvent-free and aqueous systems. researchgate.netresearchgate.net The reaction is generally tolerant of diverse functional groups, although some, like nitro groups or esters, may be incompatible with strong bases like KOtBu. libretexts.org

Sonogashira Coupling for Alkyne Introduction

The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org This reaction is exceptionally useful for introducing alkyne moieties onto aromatic scaffolds, which can then be further elaborated. jk-sci.com In the context of synthesizing this compound analogues, an alkyne could be introduced and subsequently reduced or hydrated to form other functional groups.

The reaction proceeds under mild conditions and tolerates a wide array of functional groups, making it suitable for complex molecule synthesis. wikipedia.orgjk-sci.com The choice of solvent can significantly impact the reaction rate and yield, with polar solvents like DMF or DMSO sometimes enhancing regioselectivity. lucp.net While the classic Sonogashira protocol uses a copper co-catalyst, numerous copper-free methods have been developed to avoid drawbacks associated with the use of copper salts. organic-chemistry.org The versatility of the reaction has been demonstrated on various naphthalene systems, including naphthalenediimides. nih.gov

Asymmetric Synthesis of Chiral Derivatives of this compound

The introduction of a stereocenter at the 8-position to create a chiral derivative of this compound requires stereocontrolled synthetic methods. Asymmetric synthesis provides pathways to obtain enantiomerically enriched secondary alcohols, which are valuable intermediates in pharmaceutical development. organicreactions.org

Enantioselective Reductions of Ketone Precursors

One of the most direct methods to generate a chiral alcohol is through the enantioselective reduction of a prochiral ketone. wikipedia.org In this case, the precursor would be 2-(trifluoromethoxy)naphthalene-8-yl ketone. Various catalytic systems are available for this transformation.

Catalytic Hydrogenation and Transfer Hydrogenation: Transition metal catalysts, particularly those based on ruthenium, rhodium, and iridium, complexed with chiral ligands, are highly effective for the asymmetric hydrogenation or transfer hydrogenation of ketones. organicreactions.org These methods use H₂ or a hydrogen donor like isopropanol (B130326) or formic acid to reduce the ketone with high enantioselectivity. wikipedia.org

Oxazaborolidine-Catalyzed Reductions (CBS Reduction): The Corey-Bakshi-Shibata (CBS) reduction utilizes a chiral oxazaborolidine catalyst with borane (B79455) (BH₃) as the stoichiometric reductant. This system is highly reliable for the reduction of various ketones, including those with trifluoromethyl groups. organicreactions.orgmdpi.com The presence of a Lewis acid like BF₃ can sometimes enhance enantioselectivity in the reduction of trifluoromethyl ketones. mdpi.com

Chirally Modified Hydride Reagents: Stoichiometric reagents like lithium aluminum hydride (LAH) can be modified with chiral alcohols to create enantioselective reducing agents. A well-known example is the BINAL-H reagent, derived from LAH and the chiral diol 1,1'-bi-2-naphthol (B31242) (BINOL), which is highly effective for reducing many types of ketones. organicreactions.org

The reduction of trifluoromethyl ketones, in particular, has been a subject of significant study, as the electron-withdrawing nature of the CF₃ group can influence the reactivity and selectivity of the reduction. nih.govnih.gov Successful enantioselective reductions have been achieved using various methods, including chiral organomagnesium amides and in situ generated oxazaborolidine catalysts. mdpi.comnih.gov

Table 2: Methods for Enantioselective Reduction of Prochiral Ketones

| Method | Reagent/Catalyst System | Key Features | Reference |

|---|---|---|---|

| Transfer Hydrogenation | Chiral Ru, Rh, or Ir complexes with a hydrogen donor (e.g., isopropanol) | Catalytic, uses inexpensive reductants. | wikipedia.org |

| CBS Reduction | Chiral oxazaborolidine catalyst with Borane (BH₃) | Highly predictable stereochemical outcome. | organicreactions.org |

| BINAL-H Reduction | (R)- or (S)-BINOL, LiAlH₄ | Stoichiometric, high enantioselectivity for many ketones. | organicreactions.org |

| Enzymatic Reduction | Oxidoreductases (e.g., from Baker's yeast) | Often provides very high enantioselectivity under mild conditions. | wikipedia.org |

Chiral Auxiliary Approaches

An alternative strategy for asymmetric synthesis involves the use of a chiral auxiliary. This involves temporarily attaching a chiral molecule to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed and can often be recovered.

For synthesizing chiral derivatives of this compound, a chiral auxiliary could be attached to a carboxylic acid precursor at the 8-position. For example, amides derived from chiral auxiliaries like pseudoephedrine or the more recent pseudoephenamine can undergo highly diastereoselective alkylation reactions. nih.govharvard.edu Subsequent removal of the auxiliary would yield an enantiomerically enriched carboxylic acid, which could then be reduced to the target chiral alcohol.

Oxazolidinones, popularized by David Evans, are another class of widely used chiral auxiliaries that effectively control the stereochemistry of alkylation and aldol (B89426) reactions at the α-position of an attached acyl group. This approach provides a reliable method for constructing chiral centers with high diastereoselectivity. The choice of auxiliary is critical and depends on the specific transformation and substrate. nih.gov

Derivatization and Functionalization Strategies of 2 Trifluoromethoxy Naphthalene 8 Methanol

Transformations at the Primary Alcohol Moiety

The primary alcohol group (-CH₂OH) is a versatile functional group that can be readily converted into other functionalities, providing a key handle for structural modifications.

Oxidation to Aldehydes and Carboxylic Acids

The primary alcohol of 2-(Trifluoromethoxy)naphthalene-8-methanol can undergo oxidation to yield either an aldehyde or a carboxylic acid, depending on the chosen reagent and reaction conditions. libretexts.org

Selective oxidation to the corresponding aldehyde, 2-(trifluoromethoxy)naphthalene-8-carbaldehyde, can be achieved using mild oxidizing agents. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are effective for this transformation, as they typically prevent over-oxidation to the carboxylic acid. libretexts.org

For the synthesis of 2-(trifluoromethoxy)naphthalene-8-carboxylic acid, more potent oxidizing agents are required. This can be accomplished either through a two-step process by oxidizing the intermediate aldehyde or directly from the primary alcohol. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄), or Jones reagent (CrO₃ in aqueous sulfuric acid) are commonly employed for this conversion. libretexts.org

Table 1: Oxidation Reactions of the Primary Alcohol Moiety

| Starting Material | Product | Typical Reagents |

|---|---|---|

| This compound | 2-(Trifluoromethoxy)naphthalene-8-carbaldehyde | Pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP) |

| This compound | 2-(Trifluoromethoxy)naphthalene-8-carboxylic acid | Potassium permanganate (KMnO₄), Jones reagent (CrO₃/H₂SO₄) |

| 2-(Trifluoromethoxy)naphthalene-8-carbaldehyde | 2-(Trifluoromethoxy)naphthalene-8-carboxylic acid | Potassium permanganate (KMnO₄), Jones reagent (CrO₃/H₂SO₄) |

Esterification and Etherification Reactions

The hydroxyl group is a prime site for the formation of esters and ethers.

Esterification: This reaction involves the condensation of the alcohol with a carboxylic acid or its derivative (such as an acid chloride or anhydride), typically in the presence of an acid catalyst. youtube.comyoutube.com This process, known as Fischer esterification when reacting with a carboxylic acid, is a versatile method for introducing a wide variety of acyl groups. youtube.com

Etherification: The synthesis of ethers from this compound can be achieved through methods like the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol with a strong base to form an alkoxide, which then acts as a nucleophile and displaces a halide from an alkyl halide to form the ether linkage.

Table 2: Esterification and Etherification Reactions

| Reaction Type | Reactants | Product Class |

|---|---|---|

| Esterification | This compound + Carboxylic Acid (or derivative) | Naphthylmethyl ester |

| Etherification (Williamson) | This compound + Base, then Alkyl Halide | Naphthylmethyl ether |

Halogenation and Conversion to Alkyl Halides

The primary alcohol can be converted into an alkyl halide, a valuable intermediate for various nucleophilic substitution reactions. The hydroxyl group can be replaced by a halogen atom using standard halogenating agents. For instance, reaction with thionyl chloride (SOCl₂) is a common method for synthesizing the corresponding alkyl chloride, 8-(chloromethyl)-2-(trifluoromethoxy)naphthalene. Similarly, phosphorus tribromide (PBr₃) can be used to produce the alkyl bromide, 8-(bromomethyl)-2-(trifluoromethoxy)naphthalene.

Mitsunobu Reaction Applications

The Mitsunobu reaction is a powerful and versatile method for converting primary and secondary alcohols into a wide range of other functional groups. wikipedia.orgorganic-chemistry.org This reaction involves the treatment of the alcohol with a nucleophile in the presence of triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org The alcohol's hydroxyl group is activated by the phosphine (B1218219), turning it into a good leaving group, which is then displaced by the nucleophile via an Sₙ2 mechanism. wikipedia.orgorganic-chemistry.org For this compound, this allows for the direct introduction of functionalities such as esters, azides, and thioethers under mild conditions. organic-chemistry.orgresearchgate.net

Modifications of the Naphthalene (B1677914) Core

The aromatic naphthalene rings are also susceptible to chemical modification, primarily through electrophilic aromatic substitution (EAS).

Electrophilic Aromatic Substitution (EAS) Reactivity Profiling

Naphthalene is generally more reactive towards electrophilic aromatic substitution than benzene (B151609). libretexts.org Substitution typically favors the 1-position (α-position) over the 2-position (β-position) because the carbocation intermediate formed during α-attack is better stabilized by resonance. wordpress.comyoutube.compearson.com

The regiochemical outcome of EAS on this compound is governed by the directing effects of the two existing substituents:

2-(Trifluoromethoxy) group (-OCF₃): This group is strongly deactivating and electron-withdrawing due to the high electronegativity of the fluorine atoms (a strong negative inductive effect, -I). vaia.comresearchgate.netreddit.com While the oxygen has lone pairs that could participate in resonance (π-donation), this effect is significantly diminished by the electron-pulling CF₃ group. reddit.com Consequently, the -OCF₃ group acts as a deactivator and is generally considered to be meta-directing on a benzene ring. vaia.comlibretexts.org However, some studies suggest it can also be a strong para-directing substituent due to repulsion between fluorine lone pairs and the arene π-electrons. nih.gov

8-(Methanol) group (-CH₂OH): This alkyl alcohol group is considered weakly deactivating and is an ortho, para-director.

Nucleophilic Aromatic Substitution (NAS) Approaches

Nucleophilic aromatic substitution (NAS) is a class of reactions where a nucleophile displaces a leaving group on an aromatic ring. For an NAS reaction to be feasible, the aromatic ring must be rendered electron-deficient, typically by the presence of strong electron-withdrawing groups. masterorganicchemistry.comlibretexts.org The trifluoromethoxy group is known to be electron-withdrawing, which should, in principle, make the naphthalene ring more susceptible to nucleophilic attack compared to an unsubstituted naphthalene.

However, the success of NAS on this compound is contingent on several factors. Firstly, a suitable leaving group must be present on the ring. In the parent molecule, none of the substituents are conventional leaving groups for NAS. Therefore, prior functionalization to introduce a halide or a sulfonate ester would be necessary. Secondly, the activating effect of a single trifluoromethoxy group on the naphthalene system for NAS may not be sufficient without the presence of other strongly deactivating groups, such as a nitro group. masterorganicchemistry.comlibretexts.org

In analogous systems, the trifluoromethoxy group itself has been shown to be susceptible to displacement by strong nucleophiles under forcing conditions, although this is not a common transformation. For instance, in 2-(4-(trifluoromethoxy)phenyl)naphthalene, the trifluoromethoxy group on the phenyl ring can be replaced by nucleophiles. While this is not a direct substitution on the naphthalene core, it suggests that under the right electronic and steric conditions, the C-O bond of the trifluoromethoxy group could be a target for nucleophilic attack.

A hypothetical NAS reaction on a pre-functionalized derivative of this compound is presented in the table below.

| Starting Material | Reagents and Conditions | Potential Product | Notes |

|---|---|---|---|

| 8-(hydroxymethyl)-7-nitro-2-(trifluoromethoxy)naphthalen-1-yl chloride | Sodium methoxide (B1231860) (NaOMe), Methanol (B129727) (MeOH), reflux | 1-methoxy-8-(hydroxymethyl)-7-nitro-2-(trifluoromethoxy)naphthalene | The presence of a nitro group ortho to the chloride leaving group would strongly activate the ring towards NAS. |

| 1-chloro-8-(hydroxymethyl)-2-(trifluoromethoxy)naphthalene | Ammonia (B1221849) (NH3), high pressure, high temperature | 1-amino-8-(hydroxymethyl)-2-(trifluoromethoxy)naphthalene | Without a strong activating group, harsh conditions would likely be required, potentially leading to side reactions. |

Regioselective Functionalization of the Naphthalene Ring

The regioselective functionalization of the naphthalene ring in this compound can be achieved through various methods, most notably through directed C-H activation. nih.govresearchgate.net The existing substituents, the trifluoromethoxy group at C2 and the hydroxymethyl group at C8, will influence the position of further substitution.

The hydroxymethyl group at the C8 position can act as a directing group in certain transition-metal-catalyzed C-H functionalization reactions. Due to the peri-relationship between the C1 and C8 positions, the hydroxymethyl group can direct functionalization to the C7 position. The steric bulk and electronic nature of the directing group and the catalyst system are crucial in determining the outcome of such reactions. canterbury.ac.nz The significant steric strain in 1,8-disubstituted naphthalenes can influence the reactivity and conformation of the molecule. canterbury.ac.nznih.gov

Electrophilic aromatic substitution is another pathway for functionalization. The trifluoromethoxy group is a deactivating, meta-directing group in some aromatic systems. However, on a naphthalene ring, the directing effects can be more complex. The hydroxymethyl group is a weakly activating, ortho, para-directing group. The interplay between these two groups, along with the inherent reactivity of the different positions of the naphthalene ring, will determine the regioselectivity of electrophilic attack.

The following table provides examples of potential regioselective functionalization reactions.

| Reaction Type | Reagents and Conditions | Expected Major Product(s) | Directing Influence |

|---|---|---|---|

| Directed C-H Borylation | [Ir(cod)OMe]2, dtbpy, B2pin2, octane, 80 °C | (7-boryl-2-(trifluoromethoxy)naphthalen-8-yl)methanol | Hydroxymethyl group directing to C7. |

| Friedel-Crafts Acylation | Acetyl chloride (AcCl), AlCl3, CS2 | (4-acetyl-2-(trifluoromethoxy)naphthalen-8-yl)methanol and other isomers | Complex interplay of electronic and steric effects of both substituents. |

| Nitration | HNO3, H2SO4 | (4-nitro-2-(trifluoromethoxy)naphthalen-8-yl)methanol and/or (5-nitro-2-(trifluoromethoxy)naphthalen-8-yl)methanol | Substitution on the same ring as the trifluoromethoxy group is likely favored. |

Reactivity of the Trifluoromethoxy Group under Various Conditions

Stability and Potential for Cleavage

The trifluoromethoxy group is generally considered to be highly stable due to the strength of the C-F and C-O bonds. This stability is a key feature that makes trifluoromethoxy-containing compounds attractive for various applications. However, under certain harsh conditions, cleavage of the C-O bond can occur.

Nucleophilic cleavage of activated aryl ethers by strong nucleophiles such as fluoride (B91410) anions has been reported at high temperatures. kpi.ua For the C-O bond in this compound to be cleaved, significant activation of the naphthalene ring would likely be necessary. The presence of strong electron-withdrawing groups on the ring would make the carbon atom of the C-O bond more electrophilic and thus more susceptible to nucleophilic attack.

Reductive cleavage of aryl ethers is another potential pathway for C-O bond scission. For instance, the reductive cleavage of aryl silyl (B83357) ethers can lead to preferential Ar-O bond cleavage. acs.org While this has not been specifically demonstrated for trifluoromethoxy ethers, it suggests a possible synthetic strategy for removing or transforming the trifluoromethoxy group if desired.

Mechanistic studies on the intramolecular migration of the OCF3 group have shown that the N-OCF3 bond can undergo heterolytic cleavage. nih.gov This indicates that under specific reaction conditions that can stabilize a cationic intermediate on the naphthalene ring, the C-OCF3 bond might be induced to cleave.

Activation Strategies for Further Transformation

Transforming the highly stable trifluoromethoxy group requires specific activation strategies. One approach is to increase the electrophilicity of the carbon atom attached to the oxygen. This could potentially be achieved by introducing additional strong electron-withdrawing groups onto the naphthalene ring, which would make the trifluoromethoxy group a better leaving group in a nucleophilic aromatic substitution reaction.

Another strategy could involve the interaction of a Lewis acid with the oxygen atom of the trifluoromethoxy group. This could weaken the C-O bond and facilitate its cleavage or transformation. However, the presence of the hydroxymethyl group in the molecule provides an alternative site for Lewis acid coordination, which could complicate this approach.

Recent advances in photoredox catalysis have enabled the activation of strong C-F bonds in trifluoromethyl groups. researchgate.net While direct application to the C-O bond of a trifluoromethoxy group is not established, it points towards the potential of radical-based methods for the functionalization of this otherwise inert group. A plausible mechanism could involve a single-electron transfer to the naphthalene ring, generating a radical anion which might then undergo fragmentation to release a trifluoromethoxide anion.

The table below summarizes some speculative activation strategies.

| Strategy | Proposed Reagents and Conditions | Potential Outcome | Rationale |

|---|---|---|---|

| Electronic Activation | Introduction of a nitro group at C4 or C5, followed by reaction with a strong nucleophile. | Nucleophilic displacement of the trifluoromethoxy group. | Increased electrophilicity of the C2 position. |

| Lewis Acid Catalysis | Strong Lewis acid (e.g., BBr3), low temperature. | Cleavage of the C-O bond to form a naphthol. | Coordination of the Lewis acid to the oxygen atom, weakening the C-O bond. |

| Reductive Cleavage | Dissolving metal reduction (e.g., Na/NH3). | Removal of the trifluoromethoxy group. | Formation of a radical anion intermediate that fragments. |

Reaction Mechanisms and Kinetics of 2 Trifluoromethoxy Naphthalene 8 Methanol Transformations

Mechanistic Investigations of Oxidation and Reduction Pathways

The chemical behavior of 2-(trifluoromethoxy)naphthalene-8-methanol in redox reactions is primarily governed by the hydroxymethyl group, with the trifluoromethoxy group and the naphthalene (B1677914) ring influencing the reaction's feasibility and selectivity.

Oxidation: The primary alcohol moiety (-CH₂OH) at the 8-position is susceptible to oxidation to form the corresponding aldehyde, 2-(trifluoromethoxy)naphthalene-8-carbaldehyde, and further to the carboxylic acid, 2-(trifluoromethoxy)naphthalene-8-carboxylic acid. The choice of oxidizing agent will determine the extent of oxidation.

To Aldehyde: Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are typically employed to selectively oxidize primary alcohols to aldehydes, minimizing over-oxidation. The mechanism with PCC involves the formation of a chromate (B82759) ester intermediate, followed by a β-elimination step.

To Carboxylic Acid: Stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) will facilitate the oxidation to the carboxylic acid. The strong electron-withdrawing nature of the trifluoromethoxy group would likely make the naphthalene ring more resistant to oxidative degradation under these conditions compared to an unsubstituted naphthalene.

Reduction: The hydroxymethyl group is already in a reduced state. However, the naphthalene ring can undergo reduction under specific conditions, although this is generally challenging for aromatic systems. Birch reduction, employing an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol proton source, could potentially reduce the naphthalene ring. The regioselectivity of such a reduction would be influenced by the electron-withdrawing trifluoromethoxy group, which would direct the addition of electrons. However, without experimental data, predicting the exact outcome is speculative.

Kinetics of Esterification and Etherification Reactions

The hydroxymethyl group at the 8-position is the primary site for esterification and etherification reactions.

Esterification: The reaction of this compound with a carboxylic acid or its derivative (e.g., an acyl chloride or anhydride) yields an ester. The kinetics of this reaction are influenced by several factors:

Steric Hindrance: The peri-position of the hydroxymethyl group (at C8) next to the adjacent aromatic ring may introduce some steric hindrance, potentially slowing down the reaction rate compared to a less hindered alcohol.

Electronic Effects: The trifluoromethoxy group, being strongly electron-withdrawing, can influence the nucleophilicity of the alcohol. While the effect is transmitted through the naphthalene system, it is generally expected to slightly decrease the nucleophilicity of the hydroxyl group.

The reaction is typically acid-catalyzed (Fischer esterification) when reacting with a carboxylic acid. The rate-determining step is usually the nucleophilic attack of the alcohol on the protonated carboxylic acid.

Etherification: The formation of an ether, for instance, via the Williamson ether synthesis, would involve the deprotonation of the alcohol to form an alkoxide, followed by its reaction with an alkyl halide. The rate of this Sₙ2 reaction would be sensitive to the steric accessibility of the alkoxide and the nature of the alkyl halide.

| Reaction Type | Reactants | General Conditions | Kinetic Influences |

| Esterification | Carboxylic Acid | Acid Catalyst, Heat | Steric hindrance at C8, Electronic effect of OCF₃ |

| Acyl Chloride | Base (e.g., Pyridine) | Steric hindrance, Nucleophilicity of alcohol | |

| Etherification | Alkyl Halide | Strong Base (e.g., NaH) | Steric hindrance, Strength of the base |

Understanding Electrophilic Aromatic Substitution Selectivity on Trifluoromethoxynaphthalene Skeletons

Electrophilic aromatic substitution (EAS) on the this compound ring is a complex process due to the competing directing effects of the substituents and the inherent reactivity of the naphthalene core.

Directing Effects:

-OCH₃ vs. -OCF₃: A methoxy (B1213986) group (-OCH₃) is a strong activating group and directs electrophiles to the ortho and para positions. In contrast, the trifluoromethoxy group (-OCF₃) is strongly deactivating due to the powerful inductive effect of the fluorine atoms, and it is generally considered to be a meta-director in benzene (B151609) systems. youtube.com

-CH₂OH: The hydroxymethyl group is a weak deactivating group and is ortho, para-directing.

Naphthalene Reactivity: In unsubstituted naphthalene, the α-positions (1, 4, 5, 8) are more reactive towards electrophilic attack than the β-positions (2, 3, 6, 7) because the carbocation intermediate formed during α-attack is better stabilized by resonance. wordpress.comstackexchange.com

For this compound, the trifluoromethoxy group at the 2-position strongly deactivates the ring, making EAS reactions challenging. The hydroxymethyl group at the 8-position also has a deactivating effect. The trifluoromethoxy group would direct incoming electrophiles to its meta positions (C4 and C5 from its perspective, though this terminology is less precise in naphthalenes). The inherent preference for α-substitution in naphthalene would favor attack at positions 4 and 5. wordpress.com Given the strong deactivation, forcing conditions would be required for EAS to occur.

| Position | Influence of -OCF₃ (at C2) | Influence of -CH₂OH (at C8) | Inherent Naphthalene Reactivity | Overall Likelihood |

| 1 | Ortho (deactivated) | Para (deactivated) | α-position | Low |

| 3 | Ortho (deactivated) | - | β-position | Very Low |

| 4 | Meta (least deactivated) | - | α-position | Moderate (potential site) |

| 5 | Meta (least deactivated) | Ortho (deactivated) | α-position | Moderate (potential site) |

| 6 | - | - | β-position | Low |

| 7 | Para (deactivated) | Ortho (deactivated) | β-position | Very Low |

Influence of the Trifluoromethoxy Group on Reaction Pathways and Rates

The trifluoromethoxy group exerts a profound influence on the reactivity of the naphthalene ring and the attached functional group.

Electronic Effect: The -OCF₃ group is one of the most strongly electron-withdrawing groups. This is primarily due to the high electronegativity of the fluorine atoms, leading to a strong inductive effect (-I). This effect deactivates the aromatic ring towards electrophilic attack and can also influence the acidity and nucleophilicity of the hydroxymethyl group.

Impact on Reaction Rates:

EAS: The rate of electrophilic aromatic substitution will be significantly slower compared to unsubstituted naphthalene or naphthalene with activating groups.

Nucleophilic Aromatic Substitution (SₙAr): The strong deactivation of the ring by the -OCF₃ group could make the naphthalene system more susceptible to nucleophilic aromatic substitution, particularly if a leaving group is present at an activated position.

Reactions at the -CH₂OH group: The electron-withdrawing nature of the trifluoromethoxy group can increase the acidity of the hydroxyl proton, making it easier to deprotonate. This could facilitate reactions that proceed via an alkoxide intermediate, such as Williamson ether synthesis.

Solvent Effects and Catalysis in Derivatization Reactions

The choice of solvent and catalyst is crucial in controlling the outcome of derivatization reactions of this compound.

Solvent Effects:

Polar Aprotic Solvents: Solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are effective in dissolving polar organic molecules and are often used for Sₙ2 reactions, such as in the Williamson ether synthesis, as they can solvate cations while leaving the nucleophile relatively free.

Non-polar Solvents: For reactions like Friedel-Crafts or other electrophilic substitutions, non-polar solvents such as dichloromethane (B109758) or nitrobenzene (B124822) are often employed. stackexchange.com The choice of solvent can sometimes influence the regioselectivity of the reaction. stackexchange.com

Protic Solvents: Protic solvents can solvate both cations and anions and can participate in hydrogen bonding. They are often used in reactions involving proton transfer, such as Fischer esterification.

Catalysis:

Acid Catalysis: Used in esterification to protonate the carbonyl group of the carboxylic acid, making it more electrophilic.

Base Catalysis: Employed to deprotonate the hydroxymethyl group to form a more potent nucleophile (alkoxide) for reactions like ether synthesis.

Lewis Acid Catalysis: Essential for many electrophilic aromatic substitution reactions, such as Friedel-Crafts alkylation and acylation, where the Lewis acid activates the electrophile.

The interplay between the solvent and catalyst can significantly alter reaction rates and, in some cases, the product distribution. For instance, in Friedel-Crafts reactions, the complexation of the Lewis acid with oxygen-containing substituents can influence the steric and electronic environment of the substrate. stackexchange.com

Spectroscopic and Spectrometric Methodologies for Structural Elucidation and Purity Assessment

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule. For 2-(Trifluoromethoxy)naphthalene-8-methanol, a multi-nuclear approach is essential.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the naphthalene (B1677914) ring, the methylene (B1212753) protons of the methanol (B129727) group (-CH₂OH), and the hydroxyl proton (-OH).

Aromatic Region (approx. 7.0-8.5 ppm): The six protons on the naphthalene ring would appear in this region. Their exact chemical shifts and coupling patterns (doublets, triplets, or multiplets) would be dictated by their position relative to the electron-withdrawing trifluoromethoxy group and the methanol substituent. Protons closer to the deshielding trifluoromethoxy group would likely resonate at a lower field (higher ppm).

Methylene Protons (approx. 4.5-5.0 ppm): The two protons of the -CH₂OH group would likely appear as a singlet, or a doublet if coupled to the hydroxyl proton.

Hydroxyl Proton (variable): The chemical shift of the -OH proton is highly variable and depends on solvent, concentration, and temperature. It would likely appear as a broad singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide a count of the unique carbon environments.

Naphthalene Carbons (approx. 110-150 ppm): Ten distinct signals would be expected for the ten carbons of the naphthalene core. The carbon atom directly attached to the trifluoromethoxy group (C-2) would be significantly influenced, as would the carbon bearing the methanol group (C-8).

Trifluoromethoxy Carbon (approx. 120 ppm, quartet): The carbon of the -OCF₃ group would appear as a quartet due to coupling with the three fluorine atoms (¹JCF).

Methanol Carbon (approx. 60-65 ppm): The carbon of the -CH₂OH group would appear in the typical range for an alcohol.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is highly sensitive and provides a clear signal for the trifluoromethoxy group. A single, sharp singlet would be expected, as there are no other fluorine atoms in the molecule to couple with. Its chemical shift, typically in the range of -58 to -60 ppm (relative to CFCl₃), is characteristic of an aryl trifluoromethoxy ether.

Table 5.1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity |

|---|---|---|---|

| Aromatic CH | 7.0 - 8.5 | 110 - 140 | m, d, t |

| -CH₂OH | 4.5 - 5.0 | 60 - 65 | s or d |

| -OH | Variable | - | br s |

| Naphthalene C-O | - | ~148 | s |

| Naphthalene C-CH₂OH | - | ~135 | s |

| -OCF₃ | - | ~120 | q |

While 1D NMR provides foundational data, 2D NMR experiments are crucial for unambiguously assembling the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. It would be used to trace the connectivity of the protons on the naphthalene ring, confirming which protons are adjacent to one another and helping to assign their specific positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C). It would definitively link each aromatic proton signal to its corresponding carbon signal and the methylene protons to the methanol carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. This is critical for piecing together the full structure. For instance, it would show correlations from the methylene protons to the C-8 and C-7 carbons of the naphthalene ring, confirming the location of the methanol group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, even if they are not directly bonded. It could be used to confirm spatial relationships between the methylene protons and the proton at the C-7 position on the naphthalene ring.

Mass Spectrometry (MS) Applications in Characterization

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and can provide structural information through analysis of its fragmentation patterns.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound, the molecular formula is C₁₂H₉F₃O₂. HRMS would be used to confirm this composition by matching the experimentally measured exact mass to the theoretically calculated mass, typically to within a few parts per million (ppm).

Table 5.2: Predicted HRMS Data for this compound

| Molecular Formula | Calculated Exact Mass [M+H]⁺ | Expected Observation |

|---|---|---|

| C₁₂H₉F₃O₂ | 243.06276 | A measured m/z value agreeing to within ± 0.001 Da |

In electron ionization mass spectrometry (EI-MS), the molecule is fragmented into smaller, characteristic ions. Analyzing these fragments helps to confirm the structure. Key expected fragmentation pathways for this molecule would include:

Loss of a hydroxyl radical (-•OH, M-17): A common fragmentation for primary alcohols.

Loss of formaldehyde (B43269) (-CH₂O, M-30): Resulting from the benzylic alcohol moiety.

Loss of the trifluoromethyl radical (-•CF₃, M-69): A characteristic fragmentation for trifluoromethoxy compounds, leading to a stable cation.

Cleavage of the entire methanol group (-•CH₂OH, M-31): This would result in a 2-(trifluoromethoxy)naphthalene cation.

Infrared (IR) and Raman Spectroscopic Studies of Functional Groups

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy:

O-H Stretch (approx. 3200-3600 cm⁻¹): A strong, broad absorption band characteristic of the alcohol hydroxyl group.

C-H Aromatic Stretch (approx. 3000-3100 cm⁻¹): Sharp, medium-intensity bands.

C=C Aromatic Stretch (approx. 1450-1600 cm⁻¹): A series of sharp bands of varying intensity.

C-O Stretch (approx. 1000-1300 cm⁻¹): A strong band corresponding to the alcohol C-O bond and another very strong, broad band for the aryl ether C-O linkage.

C-F Stretch (approx. 1100-1300 cm⁻¹): Very strong, characteristic absorption bands for the C-F bonds of the trifluoromethoxy group, often overlapping with the C-O stretch region.

Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic C=C stretching vibrations typically give strong Raman signals, making it particularly useful for analyzing the naphthalene core. The C-F vibrations of the -OCF₃ group would also be Raman active.

Table 5.3: Predicted Key Vibrational Frequencies (cm⁻¹)

| Functional Group | Vibrational Mode | Expected IR Region (cm⁻¹) | Expected Raman Signal |

|---|---|---|---|

| -OH | O-H Stretch | 3200 - 3600 (Strong, Broad) | Weak |

| Aromatic C-H | C-H Stretch | 3000 - 3100 (Medium) | Strong |

| Aromatic C=C | C=C Stretch | 1450 - 1600 (Medium-Strong) | Strong |

| -OCF₃ | C-F Stretch | 1100 - 1300 (Very Strong) | Medium |

| Alcohol C-O | C-O Stretch | 1000 - 1200 (Strong) | Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions in Naphthalene Systems

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within aromatic systems like naphthalene. The UV-Vis spectrum of a naphthalene derivative is characterized by absorption bands that arise from the promotion of electrons from lower energy molecular orbitals (typically π orbitals) to higher energy molecular orbitals (π* orbitals).

The electronic spectrum of naphthalene itself displays several absorption bands, which are often labeled as ¹La, ¹Lb, and ¹Bb transitions, based on Platt's notation, or as S₀ → S₁, S₀ → S₂, etc., in molecular orbital terms. The ¹Lb band is typically a weak, vibrationally structured band at longer wavelengths, while the ¹La band is more intense and appears at shorter wavelengths. The ¹Bb band is a very strong absorption that occurs at even shorter wavelengths. tandfonline.com

The introduction of substituents onto the naphthalene ring, such as the trifluoromethoxy (-OCF₃) group at the 2-position and the methanol (-CH₂OH) group at the 8-position in this compound, is expected to cause shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε) of these characteristic bands. The -OCF₃ group, being electron-withdrawing, and the -CH₂OH group, being weakly electron-donating, will influence the energy levels of the π orbitals of the naphthalene core. This perturbation of the electronic structure will be reflected in the UV-Vis spectrum.

| Electronic Transition | Typical Wavelength Range (nm) for Substituted Naphthalenes | Hypothetical Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |

|---|---|---|

| ¹Lb | 310 - 340 | 200 - 1,000 |

| ¹La | 270 - 300 | 5,000 - 10,000 |

| ¹Bb | 220 - 250 | 50,000 - 100,000 |

This table is illustrative and represents expected ranges for naphthalene derivatives. Actual experimental values for this compound may vary.

Chiroptical Spectroscopic Methods for Enantiomeric Excess Determination

Chiroptical spectroscopic methods are essential for the analysis of chiral molecules, providing information about their three-dimensional structure and enantiomeric purity.

Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. For a compound to be CD-active, it must be chiral, meaning it is non-superimposable on its mirror image.

In the case of this compound, chirality can arise from atropisomerism. Atropisomers are stereoisomers resulting from hindered rotation around a single bond. wikipedia.org The substitution at the 1 and 8 positions of a naphthalene ring with bulky groups can restrict free rotation around the bond connecting these substituents to the naphthalene core, leading to the existence of stable, separable enantiomers. nih.gov The trifluoromethoxy and methanol groups in this compound may provide sufficient steric hindrance to allow for the existence of atropisomers.

If this compound is indeed chiral due to atropisomerism, its enantiomers will produce mirror-image CD spectra. A positive or negative deflection in the CD spectrum is known as a Cotton effect. The sign and magnitude of the Cotton effect are characteristic of the absolute configuration of the enantiomer and its concentration.

The determination of enantiomeric excess (% ee) using CD spectroscopy is based on the principle that the magnitude of the CD signal is directly proportional to the concentration difference between the two enantiomers. nih.gov A racemic mixture (50:50 of both enantiomers) will be CD-inactive, while an enantiomerically pure sample will show the maximum CD signal. By comparing the CD signal of a sample of unknown enantiomeric composition to that of a pure enantiomer, the % ee can be calculated.

A hypothetical data table illustrating the expected CD spectral data for the enantiomers of this compound is provided below. The signs of the Cotton effects are arbitrary and would need to be determined experimentally.

| Atropisomer | Wavelength (nm) | Molar Ellipticity ([θ], deg·cm²·dmol⁻¹) |

|---|---|---|

| (P)-enantiomer | λ₁ | + (Positive Cotton Effect) |

| (M)-enantiomer | λ₁ | - (Negative Cotton Effect) |

| (P)-enantiomer | λ₂ | - (Negative Cotton Effect) |

| (M)-enantiomer | λ₂ | + (Positive Cotton Effect) |

This table is illustrative. The actual wavelengths and signs of the Cotton effects would need to be determined experimentally for the specific enantiomers.

Computational and Theoretical Studies of 2 Trifluoromethoxy Naphthalene 8 Methanol

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to elucidating the electronic structure of 2-(Trifluoromethoxy)naphthalene-8-methanol. These methods, varying in computational cost and accuracy, can map out the molecule's fundamental properties.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational efficiency, making it suitable for studying relatively large molecules like this compound. DFT calculations are instrumental in determining the molecule's most stable three-dimensional arrangement of atoms, known as the optimized geometry. By calculating the forces on each atom, the algorithm adjusts the atomic positions until a minimum energy conformation is found.

For this compound, key structural parameters such as bond lengths, bond angles, and dihedral angles would be determined. The naphthalene (B1677914) core is expected to be largely planar, but the substituents—the trifluoromethoxy group at the 2-position and the methanol (B129727) group at the 8-position—will have specific orientations relative to the ring. The interaction between these two groups, particularly due to their proximity in the peri positions, is of significant interest as it can lead to intramolecular hydrogen bonding between the hydroxyl proton of the methanol group and the oxygen or fluorine atoms of the trifluoromethoxy group.

Furthermore, DFT can be used to explore the potential energy surface of the molecule, identifying not only the global minimum energy structure but also other stable conformations (local minima) and the transition states that connect them. This provides a comprehensive energy landscape, crucial for understanding the molecule's flexibility and the rotational barriers of its substituent groups.

A hypothetical table of optimized geometric parameters for the global minimum energy structure of this compound, as would be predicted by a DFT calculation (e.g., at the B3LYP/6-31G(d) level of theory), is presented below.

| Parameter | Predicted Value |

| C-O (methoxy) bond length | ~1.35 Å |

| O-CF3 bond length | ~1.38 Å |

| C-C (naphthalene) bond lengths | ~1.37 - 1.43 Å |

| C-C (methanol) bond length | ~1.51 Å |

| C-O (methanol) bond length | ~1.43 Å |

| O-H (methanol) bond length | ~0.97 Å |

| C-O-C (methoxy) bond angle | ~118° |

| C-C-O (methanol) bond angle | ~110° |

| H-O-C (methanol) bond angle | ~108° |

Note: These are estimated values based on typical bond lengths and angles for similar functional groups and are not derived from actual calculations for this specific molecule.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide more accurate predictions for certain molecular properties.

For this compound, ab initio calculations would be employed to refine the electronic properties predicted by DFT. For instance, these methods can yield highly accurate values for electron correlation energies, which are important for a precise description of the molecule's stability and reactivity. Properties such as dipole moment, polarizability, and hyperpolarizability, which are crucial for understanding the molecule's interaction with electric fields and its potential applications in nonlinear optics, can also be reliably predicted.

Molecular Electrostatic Potential (MEP) Mapping and Reactivity Prediction

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map is generated by calculating the electrostatic potential at the surface of the molecule.

For this compound, the MEP map would reveal distinct regions of positive and negative potential.

Negative Regions (Red/Yellow): These areas are electron-rich and are susceptible to electrophilic attack. The oxygen atoms of the trifluoromethoxy and methanol groups, as well as the fluorine atoms, are expected to be regions of high negative potential. The π-system of the naphthalene rings will also exhibit negative potential above and below the plane of the rings. rsc.org

Positive Regions (Blue): These areas are electron-poor and are prone to nucleophilic attack. The hydrogen atom of the hydroxyl group in the methanol substituent is anticipated to be the most positive region in the molecule, making it a potential hydrogen bond donor.

The MEP map provides a visual guide to the molecule's reactive sites, which is fundamental for understanding its interactions with other molecules and its potential role in chemical reactions. nih.gov

Frontier Molecular Orbital (FMO) Analysis for Understanding Reactivity and Selectivity

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comlibretexts.org The energy and spatial distribution of these orbitals provide insights into the molecule's electronic behavior. researchgate.net

HOMO (Highest Occupied Molecular Orbital): This orbital represents the outermost electrons and is associated with the molecule's ability to donate electrons (nucleophilicity). For this compound, the HOMO is expected to be primarily localized on the electron-rich naphthalene ring system.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital represents the lowest energy site for accepting electrons (electrophilicity). The LUMO is likely to have significant contributions from the naphthalene core, with some influence from the electron-withdrawing trifluoromethoxy group.

The energy gap between the HOMO and LUMO is a critical parameter that relates to the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the presence of both an electron-donating hydroxyl group (in methanol) and an electron-withdrawing trifluoromethoxy group would modulate the HOMO-LUMO gap of the parent naphthalene system.

A hypothetical table of FMO energies for this compound is provided below.

| Orbital | Predicted Energy (eV) |

| HOMO | ~ -6.5 eV |

| LUMO | ~ -1.2 eV |

| HOMO-LUMO Gap | ~ 5.3 eV |

Note: These are estimated values based on typical FMO energies for substituted naphthalenes and are not from actual calculations.

Conformation Analysis and Intramolecular Interactions

The conformational flexibility of this compound is largely determined by the rotation of the trifluoromethoxy and methanol substituents. The proximity of these groups at the 8-position can lead to significant intramolecular interactions.

A key feature to investigate is the potential for intramolecular hydrogen bonding between the hydroxyl hydrogen of the methanol group and the oxygen or one of the fluorine atoms of the trifluoromethoxy group. The formation of such a hydrogen bond would significantly influence the molecule's preferred conformation, stabilizing a structure where the two substituents are oriented towards each other. This can have a profound impact on the molecule's physical and chemical properties, including its acidity, lipophilicity, and binding affinity to biological targets.

Computational methods can be used to perform a systematic conformational search to identify all low-energy conformers and to quantify the energetic stabilization provided by any intramolecular interactions.

Prediction of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can aid in the identification and characterization of new compounds.

NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, the chemical shifts can be estimated. These predicted spectra can be compared with experimental data to confirm the molecular structure.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to the atomic positions. The resulting theoretical infrared (IR) spectrum can be used to assign the vibrational modes observed in an experimental spectrum. For this compound, characteristic vibrational modes would include the O-H stretch of the methanol group, the C-F stretches of the trifluoromethyl group, and the various C-H and C-C vibrations of the naphthalene ring.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is commonly used to predict the electronic absorption spectra (UV-Vis) of molecules. By calculating the excitation energies and oscillator strengths for the lowest electronic transitions, the absorption maxima (λmax) can be predicted. This provides insight into the molecule's color and its behavior upon interaction with light.

A hypothetical table of predicted spectroscopic data is presented below.

| Spectroscopic Technique | Predicted Parameter | Value |

| 1H NMR | Chemical Shift (O-H) | ~ 2-4 ppm |

| 13C NMR | Chemical Shift (C-CF3) | ~ 120-125 ppm (quartet) |

| IR | Vibrational Frequency (O-H stretch) | ~ 3400-3600 cm-1 |

| IR | Vibrational Frequency (C-F stretch) | ~ 1100-1300 cm-1 |

| UV-Vis | λmax | ~ 280-320 nm |

Note: These are estimated values based on typical spectroscopic data for similar compounds and are not from actual calculations.

Applications of 2 Trifluoromethoxy Naphthalene 8 Methanol in Advanced Organic Synthesis

Role as a Key Building Block in the Synthesis of Complex Molecules

The structural framework of 2-(Trifluoromethoxy)naphthalene-8-methanol makes it an attractive starting material for the synthesis of more complex molecular architectures. The naphthalene (B1677914) core provides a rigid, planar, and sterically defined backbone, a feature often sought in medicinal chemistry and materials science to control the spatial arrangement of functional groups.

The trifluoromethoxy (-OCF₃) group significantly influences the molecule's electronic properties and reactivity. As a potent electron-withdrawing group, it can direct the regioselectivity of further electrophilic aromatic substitution reactions on the naphthalene ring. numberanalytics.com More importantly, it imparts properties that are highly desirable in bioactive molecules. Compared to a simple methoxy (B1213986) group, the trifluoromethoxy substituent offers enhanced metabolic stability and increased lipophilicity, which can improve a drug candidate's bioavailability and in vivo transport. mdpi.combeilstein-journals.org

The primary alcohol (-CH₂OH) function at the 8-position serves as a versatile synthetic handle. It can be readily oxidized to an aldehyde or carboxylic acid, converted into a leaving group for nucleophilic substitution, or used in esterification and etherification reactions. This allows for the straightforward attachment of other molecular fragments, making it a key intermediate for building complex structures.

Table 1: Key Molecular Properties and Their Synthetic Implications

| Property | Feature | Implication in Synthesis |

|---|---|---|

| Scaffold | Rigid Naphthalene Core | Provides a well-defined and sterically hindered backbone for complex structures. |

| Electronic Nature | Strongly Electron-Withdrawing -OCF₃ Group | Modulates reactivity of the aromatic ring and influences target binding affinity. mdpi.com |

| Lipophilicity | High Hansch π parameter (+1.04) for -OCF₃ | Enhances solubility in nonpolar media and potential for membrane permeability. mdpi.com |

| Metabolic Stability | -OCF₃ group is resistant to enzymatic breakdown | Increases in vivo half-life of derived molecules compared to methoxy analogues. beilstein-journals.org |

| Reactive Handle | Primary Alcohol (-CH₂OH) | Allows for diverse functionalization pathways (oxidation, substitution, etc.). |

Integration into Natural Product Synthesis

Naphthalene derivatives are integral components of numerous natural products that exhibit a wide range of biological activities. nih.gov The synthesis of these complex molecules or their analogues is a significant area of organic chemistry. While this compound is not a natural product itself, its scaffold is highly relevant for creating novel analogues of naturally occurring substances.

Synthetic chemists often aim to develop routes to natural product analogues to improve their potency, selectivity, or pharmacokinetic properties. By incorporating the this compound core, it is possible to generate new versions of naphthalene-based natural products. The trifluoromethoxy group, in particular, can serve as a bioisostere for other groups, potentially enhancing the binding affinity to biological targets while improving metabolic stability. mdpi.com The methanol (B129727) group provides the necessary attachment point for elaborating the remainder of the natural product structure.

Utilization in Materials Science Research

The development of novel organic materials for electronic and optical applications is a rapidly advancing field. π-conjugated molecules based on aromatic systems like naphthalene are fundamental building blocks for these materials due to their unique properties. nih.govrsc.org

This compound is a promising precursor for the synthesis of advanced organic electronic materials. The naphthalene core is a well-established chromophore and can be integrated into larger π-conjugated systems found in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

The electronic properties of such materials can be finely tuned by the substituents on the aromatic core. The trifluoromethoxy group, with its strong electron-withdrawing character, would significantly lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of any derived conjugated material. This tuning is critical for optimizing charge injection, charge transport, and the optical properties (e.g., emission color) of organic electronic devices. The methanol group allows for the incorporation of this functionalized naphthalene unit into polymers or larger dendritic structures through straightforward chemical transformations. researchgate.net

Contribution to Ligand Design for Catalysis

The development of chiral ligands for asymmetric catalysis is essential for the enantioselective synthesis of pharmaceuticals and fine chemicals. Scaffolds that provide a rigid and well-defined three-dimensional environment around a metal center are highly sought after.

The naphthalene-methanol scaffold, particularly with substitution at the 8-position relative to another group at the 1- or 2-position, is an excellent platform for designing chiral ligands. The proximity of these positions around the naphthalene core creates a sterically constrained environment ideal for inducing asymmetry in catalytic reactions.

The alcohol functionality of this compound can be readily converted into a variety of coordinating groups, such as phosphinites, phosphites, or amines. researchgate.netacademie-sciences.fr For instance, reaction with chlorophosphines can yield phosphinite ligands. If the molecule is first resolved into its individual enantiomers, it can serve as a precursor to C₁-symmetric chiral ligands. The trifluoromethoxy group acts as an electronic tuning element, modifying the electron density at the metal center, which in turn can influence the catalyst's activity and selectivity. The rigidity of the naphthalene backbone ensures efficient transfer of chirality from the ligand to the substrate during the catalytic cycle. nih.gov

Applications in Agrochemical Research

The introduction of fluorine-containing functional groups has become a cornerstone of modern agrochemical design. nih.gov Groups like trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) are present in a significant percentage of commercial pesticides and herbicides. mdpi.comnih.gov These groups can enhance the efficacy and stability of the active ingredients.

The trifluoromethoxy group is known to increase the metabolic stability and lipophilicity of a molecule. beilstein-journals.orgnih.gov Higher lipophilicity can improve the compound's ability to penetrate the waxy cuticles of plants or the exoskeletons of insects, leading to enhanced biological activity. Increased metabolic stability ensures a longer-lasting effect in the field. Several successful commercial agrochemicals, such as the pesticide Novaluron and the fungicide Thifluzamide, contain the trifluoromethoxy group. mdpi.comresearchgate.net

This compound represents a promising scaffold for the discovery of new agrochemicals. The naphthalene core is a common feature in bioactive molecules, and the trifluoromethoxy group provides proven benefits. numberanalytics.com The methanol handle allows for the exploration of a wide range of derivatives, such as esters, ethers, and amines, in the search for new potent and stable crop protection agents.

Table 2: Examples of Commercial Agrochemicals with Trifluoromethoxy Groups

| Compound Name | Type | Key Feature |

|---|---|---|

| Novaluron | Insecticide | Contains a trifluoromethoxy-substituted phenyl ring. researchgate.net |

| Flometoquin | Pesticide | Features a trifluoromethoxy group. researchgate.net |

| Flucarbazone-sodium | Herbicide | Incorporates a trifluoromethoxy moiety. researchgate.net |

| Flurprimidol | Herbicide | Utilizes a trifluoromethoxy group to enhance activity. researchgate.net |

| Thifluzamide | Fungicide | Contains a trifluoromethoxy group for improved performance. researchgate.net |

Synthesis of Agrochemical Intermediates

The utilization of fluorinated compounds has become a cornerstone in the development of modern agrochemicals, owing to the unique physicochemical properties that fluorine imparts, such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to target enzymes. Naphthalene-based structures are also prevalent in a variety of pesticides. Consequently, "this compound," a molecule combining both a trifluoromethoxy group and a naphthalene scaffold, represents a potentially valuable building block for the synthesis of novel agrochemical intermediates.

However, a comprehensive review of publicly available scientific literature and patent databases does not yield specific examples of "this compound" being directly utilized as a starting material for the synthesis of commercial or late-stage developmental agrochemical intermediates. The synthetic routes and applications of this particular compound in the agrochemical sector appear to be proprietary, in early-stage research not yet published, or currently unexplored.

While direct synthetic applications are not documented, the chemical structure of "this compound" suggests plausible, albeit hypothetical, pathways for its incorporation into agrochemically relevant molecules. The primary reactive site for further elaboration is the primary alcohol group (-CH₂OH) at the 8-position of the naphthalene ring. This functional group can undergo a variety of well-established chemical transformations to yield valuable intermediates.

For instance, the methanol moiety could be oxidized to an aldehyde or a carboxylic acid. These functional groups are versatile handles for constructing more complex molecules, such as amides, esters, or heterocyclic systems, which are common features in many pesticides. Furthermore, the hydroxyl group could be converted into a leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions, thereby enabling the introduction of a wide range of other functional groups.

Given the absence of specific research findings, a detailed discussion with data tables on the synthesis of agrochemical intermediates from "this compound" cannot be provided at this time. The potential of this compound in agrochemical synthesis remains an area for future investigation.

Future Research Directions and Challenges in 2 Trifluoromethoxy Naphthalene 8 Methanol Chemistry

Development of More Sustainable and Greener Synthetic Routes

The synthesis of polysubstituted naphthalenes and trifluoromethoxylated aromatic compounds has traditionally relied on multi-step sequences that may involve harsh reagents and generate significant waste. nih.gov A primary future objective is the development of more eco-friendly synthetic pathways to 2-(Trifluoromethoxy)naphthalene-8-methanol and its derivatives.

Key areas of focus will include:

Late-Stage C-H Functionalization: Moving away from classical methods that require pre-functionalized starting materials, direct C-H activation and functionalization of the naphthalene (B1677914) core represents a more atom-economical approach. Research into regioselective C-H trifluoromethoxylation or hydroxymethylation on naphthalene precursors could dramatically shorten synthetic sequences.

Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters, improved safety, and potential for higher yields and purity. Developing a flow-based synthesis could enable a more efficient and scalable production of this naphthalene derivative.

Eco-Friendly Reagents and Solvents: Future syntheses will need to prioritize the use of greener trifluoromethoxylating agents and environmentally benign solvents, moving away from hazardous materials. Research into solid-supported reagents or catalytic cycles that minimize waste is crucial. mdpi.com

| Strategy | Potential Advantage | Research Challenge |

| C-H Functionalization | Reduced step-count, less waste | Achieving high regioselectivity on the naphthalene ring |

| Flow Chemistry | Improved safety, scalability, and control | High-pressure requirements, catalyst stability |

| Green Reagents | Reduced environmental impact and toxicity | Lower reactivity of greener alternatives, cost |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations